N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide
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Description
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide is a useful research compound. Its molecular formula is C13H19N5O4S and its molecular weight is 341.39. The purity is usually 95%.
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Biological Activity
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes an azepane ring, oxadiazole moiety, and an oxazole substituent. This unique combination contributes to its biological activities.
Biological Activity Overview
The biological activities of this compound have been primarily studied in the context of antimicrobial efficacy. Recent research indicates that derivatives containing oxadiazole and oxazole rings exhibit significant antibacterial and antifungal properties.
Antimicrobial Activity
Studies have shown that this compound displays potent antimicrobial activity against various pathogens. The following table summarizes the observed inhibition zones against selected bacterial strains:
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 20 | |
Escherichia coli | 18 | |
Salmonella typhimurium | 15 | |
Listeria monocytogenes | 17 | |
Candida albicans | 16 |
The mechanism underlying the antimicrobial activity of this compound involves the inhibition of critical enzymes and pathways in bacteria and fungi. For instance, compounds with oxadiazole structures have been shown to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for microbial survival.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that modifications to the oxadiazole and oxazole rings significantly affect biological activity. For example:
- Substituting different groups on the oxazole ring can enhance antibacterial potency.
- The presence of sulfonamide groups has been linked to improved solubility and bioavailability.
Case Studies
Several studies have investigated the efficacy of this compound in clinical settings:
- Study on Antibacterial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
- Fungal Inhibition : Another investigation focused on its antifungal properties against Candida species. The compound demonstrated a dose-dependent inhibition of fungal growth, suggesting potential for therapeutic use in fungal infections.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]azepane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4S/c1-10-8-11(16-21-10)13-15-12(22-17-13)9-14-23(19,20)18-6-4-2-3-5-7-18/h8,14H,2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZUTAYRGHEUBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.